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Compound of Interest

Compound Name: Retroisosenine

Cat. No.: B1680554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of retroisosenine (also known

as retrorsine) and other selected pyrrolizidine alkaloids (PAs). The information presented herein

is intended to assist researchers and professionals in the fields of toxicology, pharmacology,

and drug development in understanding the relative toxicities and underlying mechanisms of

these compounds. All quantitative data is summarized for clear comparison, and detailed

experimental methodologies are provided.

Comparative Toxicity Data
The acute toxicity of pyrrolizidine alkaloids varies significantly depending on their chemical

structure. The following tables summarize the available quantitative toxicity data for

retroisosenine and other common PAs in rats.

Table 1: Acute Oral Toxicity (LD50) of Pyrrolizidine Alkaloids in Rats
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Pyrrolizidine
Alkaloid

Oral LD50 (mg/kg)
Route of
Administration

Reference

Retroisosenine

(Retrorsine)
34 - 38 Intraperitoneal [1]

Senecionine 65 Not Specified [2]

Lasiocarpine 150 Oral [3]

Seneciphylline 80 Intravenous [4]

Monocrotaline Not available¹ - -

¹A definitive oral LD50 value for monocrotaline in rats is not readily available in the literature.

However, studies have used subcutaneous doses of 30-60 mg/kg to induce pulmonary

hypertension and higher doses (up to 300 mg/kg) to induce severe liver injury[5][6]. An in vitro

study on primary rat hepatocytes reported an IC50 value of 225 µM for monocrotaline-induced

liver toxicity[7].

Table 2: Comparative In Vitro Cytotoxicity and Other Toxicity Metrics

Pyrrolizidine
Alkaloid

Metric Value
Cell
Line/Model

Reference

Retroisosenine

(Retrorsine)

BMDL₁₀ (mg/kg

bw/day)
1.1 - 4.9

Rat; acute liver

toxicity
[7]

Monocrotaline IC₅₀ (µM) 225
Primary rat

hepatocytes
[7]

Lasiocarpine IC₅₀ (µM) 10.9
Primary rat

hepatocytes
[7]

Riddelliine IC₅₀ (µM) 6.3
Primary rat

hepatocytes
[7]

Mechanism of Toxicity: A Common Pathway
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The toxicity of unsaturated pyrrolizidine alkaloids, including retroisosenine, is primarily

attributed to their metabolic activation in the liver. This process, mediated by cytochrome P450

(CYP) enzymes, particularly CYP3A4 and CYP2B6, converts the parent alkaloid into highly

reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).

These reactive metabolites can then follow two main pathways:

Detoxification: DHPAs can be conjugated with glutathione (GSH), a key antioxidant, to form

pyrrole-GSH conjugates that are subsequently excreted from the body.

Toxic Activation: If the detoxification pathway is overwhelmed, the highly electrophilic DHPAs

can bind to cellular macromolecules, including proteins and DNA, forming pyrrole-protein

and pyrrole-DNA adducts.

The formation of these adducts is a critical step in initiating cellular damage, leading to

hepatotoxicity. The depletion of hepatic GSH further exacerbates this damage by impairing the

cell's antioxidant defenses. The binding of DHPAs to proteins can disrupt cellular function and

lead to cell death, while the formation of DNA adducts can induce mutations and potentially

lead to cancer.

The following diagram illustrates the generalized metabolic activation and toxicity pathway of

pyrrolizidine alkaloids.
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Acute Oral Toxicity Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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